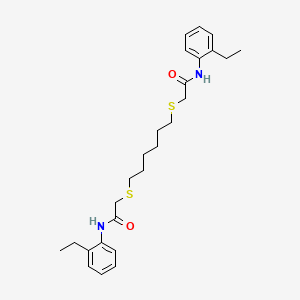
2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H36N2O2S2 and its molecular weight is 472.71. The purity is usually 95%.
BenchChem offers high-quality 2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Pathways and Carcinogenicity
Comparative Metabolism of Chloroacetamide Herbicides This study investigated the metabolism of chloroacetamide herbicides (such as acetochlor, alachlor, butachlor, and metolachlor) in human and rat liver microsomes. These herbicides are known carcinogens in rats, causing tumors in various organs. The study delved into the complex metabolic activation pathway of these compounds, leading to DNA-reactive dialkylbenzoquinone imine. It identified key intermediates in this pathway, such as CDEPA and CMEPA, and explored their subsequent metabolism to DEA and MEA, which are bioactivated to the carcinogenic product dialkylbenzoquinone imine. The study also identified the cytochrome P450 isoforms responsible for the metabolism of these herbicides in humans (Coleman et al., 2000).
Antimicrobial and Hemolytic Agents
Synthesis of N-substituted Acetamides as Potential Antimicrobial and Hemolytic Agents A study synthesized a new series of N-substituted derivatives of acetamides, screened them for antimicrobial & hemolytic activity, and found most compounds active against selected microbial species. However, the compound 6h showed the most activity, indicating potential for further biological screening and application trials, except for 6m due to higher cytotoxicity (Rehman et al., 2016).
Structural Insights
Crystal Structures of Sulfanyl Acetamides Two studies reported the crystal structures of sulfanyl acetamides, revealing folded conformations about the methylene C atom of the thioacetamide bridge. The pyrimidine ring was inclined to the benzene ring by specific degrees, and intramolecular N—H⋯N hydrogen bonds stabilized the folded conformation (Subasri et al., 2016; Subasri et al., 2017).
Anticancer Properties
Anticancer Activity of Pyrazoline-bearing Hybrid Molecule This study designed a novel non-condensed pyrazoline-bearing hybrid molecule, which was proposed to have anticancer properties. The synthesis strategy included stepwise alkylation and acylation, and the anticancer activity was studied in vitro for the title compound (Yushyn et al., 2022).
Molecular Docking and Drug Likeness
Molecular Docking of Anti COVID-19 Molecule A study synthesized and characterized a novel antiviral active molecule, 2- [(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro-phenyl)acetamide, and investigated its antiviral potency by docking against SARS-CoV-2 protein. The study provided insights into the pharmacokinetic properties and suggested the molecule could interact with SARS-CoV-2 protease (Mary et al., 2020).
Propriétés
IUPAC Name |
2-[6-[2-(2-ethylanilino)-2-oxoethyl]sulfanylhexylsulfanyl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2S2/c1-3-21-13-7-9-15-23(21)27-25(29)19-31-17-11-5-6-12-18-32-20-26(30)28-24-16-10-8-14-22(24)4-2/h7-10,13-16H,3-6,11-12,17-20H2,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLIUUIHHKUXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSCCCCCCSCC(=O)NC2=CC=CC=C2CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


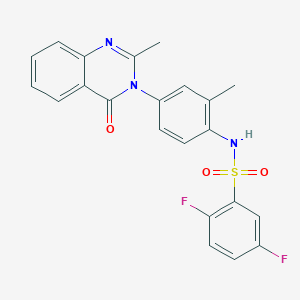
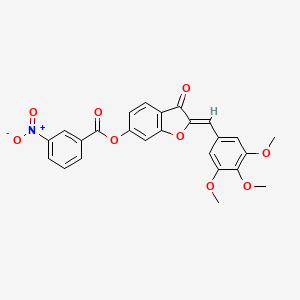
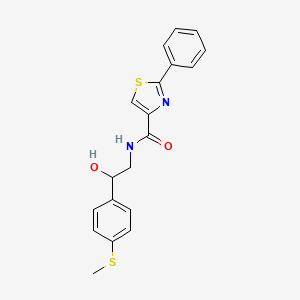
![1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one](/img/structure/B2606524.png)
![methyl 4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)benzoate](/img/structure/B2606525.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2606526.png)
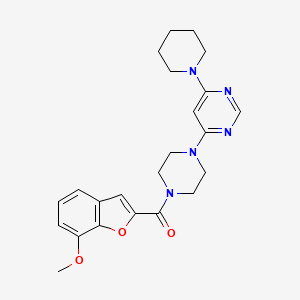
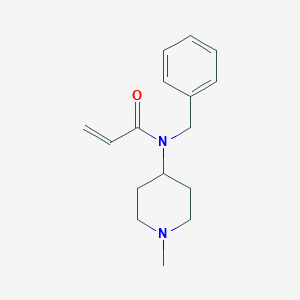
![7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2606534.png)
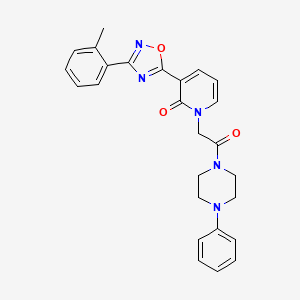
![(2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2606536.png)